Mechanism: GTP-Competitive Initiation Inhibitor
ZINC50166190 is predicted to act as a GTP‑competitive inhibitor that blocks the de novo initiation step of ZIKV RNA polymerization, whereas chain‑terminating nucleoside analogs such as 7‑deaza‑2′‑C‑methyladenosine (7DMA) halt elongation after incorporation [1][2]. 7DMA exhibits an IC₅₀ of 5.78 μM in ZIKV replication assays [2]; ZINC50166190 has not yet been evaluated in cellular or biochemical potency assays. Despite the absence of potency data, its distinct initiation‑blocking mechanism offers a rational basis for combination therapy with elongation inhibitors.
| Evidence Dimension | Mechanism of RNA polymerase inhibition |
|---|---|
| Target Compound Data | Predicted GTP‑competitive initiation inhibitor; no reported IC₅₀ |
| Comparator Or Baseline | 7DMA (7‑deaza‑2′‑C‑methyladenosine): chain‑terminating nucleoside analog; IC₅₀ = 5.78 μM (ZIKV replication, 1 μM UTP) |
| Quantified Difference | Not applicable (mechanistic class difference; target compound lacks potency data) |
| Conditions | In silico docking (Singh & Jana 2017) vs. in vitro coupled‑enzyme assay (Lu et al. 2017) |
Why This Matters
Mechanistic complementarity creates the opportunity for multi‑stage intervention, a key rationale for selecting ZINC50166190 alongside elongation‑targeting inhibitors in antiviral discovery programs.
- [1] Singh A, Jana NK. Discovery of potential Zika virus RNA polymerase inhibitors by docking-based virtual screening. Comput Biol Chem. 2017 Dec;71:144-151. doi:10.1016/j.compbiolchem.2017.10.007. PMID:29096380. View Source
- [2] Lu G, Bluemling GR, Collop P, et al. Analysis of ribonucleotide 5′-triphosphate analogs as potential inhibitors of Zika virus RNA-dependent RNA polymerase by using non‑radioactive polymerase assays. Antimicrob Agents Chemother. 2017;61(3):e01967-16. doi:10.1128/AAC.01967-16. View Source
